molecular formula C18H18N2O3 B8438083 2,3-Dihydro-3,3-dimethyl-N-(4-methoxyphenyl)-2-oxo-(1H)-indole-5-carboxamid

2,3-Dihydro-3,3-dimethyl-N-(4-methoxyphenyl)-2-oxo-(1H)-indole-5-carboxamid

Cat. No. B8438083
M. Wt: 310.3 g/mol
InChI Key: CRKAPPUKHGDMDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05019587

Procedure details

2.3 g. (10 mmole) 2,3-dihydro-3,3-dimethyl-2-oxo-(1H)-indole-5-carboxylic acid, 1 drop of dimethylformamide and 15 ml. thionyl chloride were heated to the boil under reflux for 30 minutes. The thionyl chloride was removed under a vacuum and the crude product was used without further purification. The crude product was dissolved in 20 ml. dichloromethane and added dropwise to a solution of 2.5 g. (20 mmol) p-anisidine in 50 ml. dichloromethane while cooling with ice. After 15 minutes, 50 ml. water were added thereto, the organic phase was separated off and the solvent removed under vacuum. The residue was purified by column chromatography (400 ml. silica gel 60, dichloromethane/methanol 20:1 v/v). The pure fractions were evaporated under vacuum, the residue was digested with diethyl ether, filtered off with suction and dried in a vacuum at 100° C. There was obtained 1.9 g. (61% of theory) of the title compound; m.p. 169-171° C.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([OH:13])=O)[CH:9]=2)[NH:4][C:3]1=[O:14].S(Cl)(Cl)=O.[CH3:20][O:21][C:22]1[CH:27]=[CH:26][C:25]([NH2:28])=[CH:24][CH:23]=1.ClCCl>CN(C)C=O.O>[CH3:15][C:2]1([CH3:1])[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([NH:28][C:25]3[CH:26]=[CH:27][C:22]([O:21][CH3:20])=[CH:23][CH:24]=3)=[O:13])[CH:9]=2)[NH:4][C:3]1=[O:14]

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
CC1(C(NC2=CC=C(C=C12)C(=O)O)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
20 mmol
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The thionyl chloride was removed under a vacuum
CUSTOM
Type
CUSTOM
Details
the crude product was used without further purification
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in 20 ml
ADDITION
Type
ADDITION
Details
dichloromethane and added dropwise to a solution of 2.5 g
CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (400 ml. silica gel 60, dichloromethane/methanol 20:1 v/v)
CUSTOM
Type
CUSTOM
Details
The pure fractions were evaporated under vacuum
FILTRATION
Type
FILTRATION
Details
filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried in a vacuum at 100° C
CUSTOM
Type
CUSTOM
Details
There was obtained 1.9 g

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1(C(NC2=CC=C(C=C12)C(=O)NC1=CC=C(C=C1)OC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.